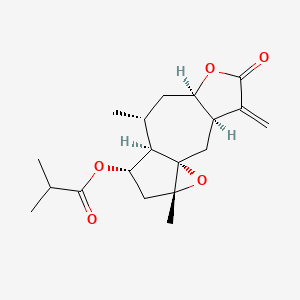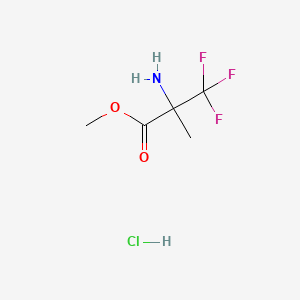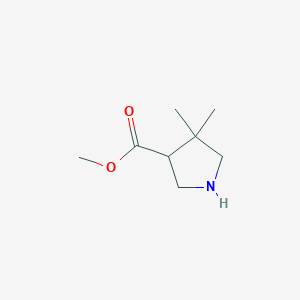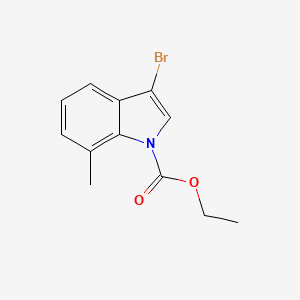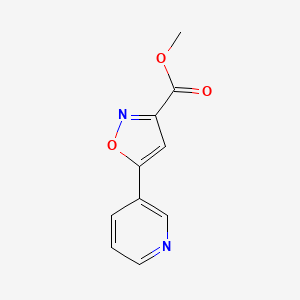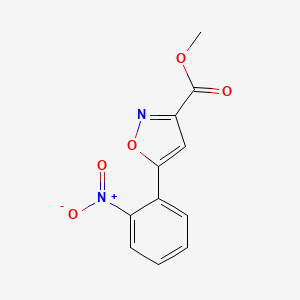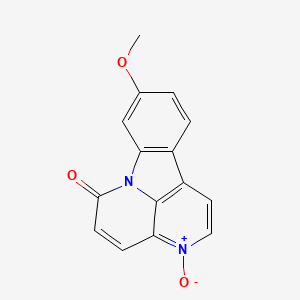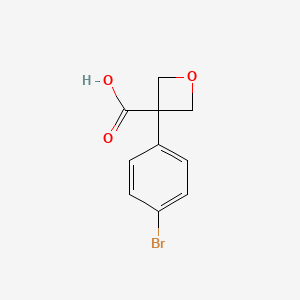
3-(4-Bromophenyl)oxetane-3-carboxylic acid
説明
3-(4-Bromophenyl)oxetane-3-carboxylic acid is a heterocyclic compound that contains an oxetane ring and a carboxylic acid group. It has the molecular formula C10H9BrO3 .
Molecular Structure Analysis
The molecular structure of this compound consists of an oxetane ring attached to a carboxylic acid group and a bromophenyl group . The molecular weight is 257.08 .科学的研究の応用
Bioisostere of Carboxylic Acid Functional Group
3-(4-Bromophenyl)oxetane-3-carboxylic acid and its derivatives, like oxetan-3-ol, show promise as isosteric replacements for the carboxylic acid moiety. This is due to the oxetane ring functioning as an isostere of the carbonyl group. In a study, model compounds were synthesized and evaluated for their physicochemical properties and their ability to inhibit eicosanoid biosynthesis, suggesting potential applications in medicinal chemistry (Lassalas et al., 2017).
Crystal Structure Studies
The crystal structure of related compounds synthesized from 4-bromophenylacetic acid chloride has been determined, providing insights into the structural properties of these compounds. Such studies are crucial for understanding the molecular geometry and potential applications in material science or pharmaceuticals (Løiten et al., 1999).
Antimicrobial Activity
Derivatives of this compound, such as 4-thiazolidinone derivatives, have been synthesized and demonstrated significant antimicrobial activity against various microorganisms. This indicates potential use in developing new antimicrobial agents (Deep et al., 2014).
Synthesis of Antibiotic Analogues
The synthesis of scaffolds for methyl and hydroxymethyl analogues of the antibiotic oxetin, a naturally occurring oxetane cis-β-amino acid, has been achieved through reactions involving a protected oxetane. This highlights the potential for synthesizing novel antibiotic compounds using oxetane derivatives (Jenkinson et al., 2004).
Synthesis of Biologically Active Compounds
This compound-related structures have been used in the synthesis of various biologically active compounds. For example, 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in many biologically active compounds, has been synthesized using methods that could be applied to oxetane derivatives (Zhu et al., 2014).
Novel Synthetic Methods
Novel procedures for synthesizing 3-halo-2-phenylquinoline-4-carboxylic acids have been developed, which could be adapted for the synthesis of this compound derivatives. These methods offer new pathways in organic synthesis and pharmaceutical development (Raveglia et al., 1997).
作用機序
Target of Action
Oxetanes, in general, have been evaluated as bioisosteres of carboxylic acid , suggesting that they might interact with similar targets.
Mode of Action
Oxetanes are known to disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) . This suggests that 3-(4-Bromophenyl)oxetane-3-carboxylic acid might have a similar mechanism.
Biochemical Pathways
Given the potential interaction with protein microtubules , it’s plausible that this compound could influence cell division and related biochemical pathways.
Result of Action
If the compound does indeed disrupt protein microtubule functions , it could potentially inhibit cell division, leading to cell death.
特性
IUPAC Name |
3-(4-bromophenyl)oxetane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-3-1-7(2-4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLYQWDVGGDALC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201265390 | |
| Record name | 3-(4-Bromophenyl)-3-oxetanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393585-20-0 | |
| Record name | 3-(4-Bromophenyl)-3-oxetanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393585-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromophenyl)-3-oxetanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027728.png)
![3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027729.png)
![tert-Butyl N-[1-(pyridin-2-yl)piperidin-4-yl]-methylcarbamate](/img/structure/B3027730.png)
